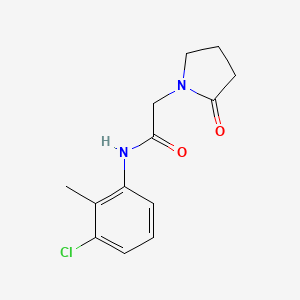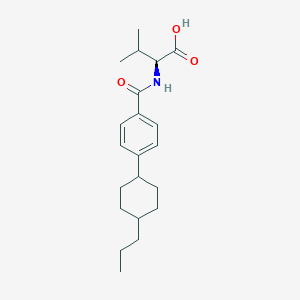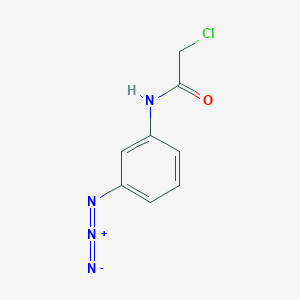![molecular formula C15H19N3O B7644401 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyridine family, which has been found to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and addiction. It has also been found to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include:
1. Increased levels of GABA: This compound has been found to increase the levels of the neurotransmitter GABA in the brain, which is associated with the anxiolytic and antidepressant effects observed.
2. Reduced levels of dopamine: this compound has been found to reduce the levels of dopamine in the brain, which is associated with the reduction in drug-seeking behavior observed.
実験室実験の利点と制限
One of the advantages of using 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for testing. However, one of the limitations is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. These include:
1. Further exploration of the mechanism of action: Understanding the exact mechanism of action of this compound could lead to the development of more targeted therapies.
2. Development of more potent analogs: Synthesizing analogs of this compound with improved potency and selectivity could lead to the development of more effective therapies.
3. Clinical trials: Conducting clinical trials to test the safety and efficacy of this compound in humans could pave the way for its use as a therapeutic agent.
4. Exploration of other therapeutic applications: Investigating the potential of this compound in other areas of research, such as neurodegenerative disorders and cancer, could lead to the development of new treatments.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biological activities. Further research is needed to fully explore the potential of this compound in the development of new therapies.
合成法
The synthesis of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 4-methoxyphenethylamine with 4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a catalyst. This reaction yields the desired product with a yield of around 80%.
科学的研究の応用
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Some of the areas of research where this compound has shown potential include:
1. Treatment of anxiety and depression: Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
2. Treatment of addiction: This compound has been found to reduce drug-seeking behavior in animal models of addiction.
3. Treatment of pain: this compound has been found to exhibit analgesic effects in animal models of pain.
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-13-8-5-12(6-9-13)7-10-15-17-16-14-4-2-3-11-18(14)15/h5-6,8-9H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJRWZOZNZTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)

![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)